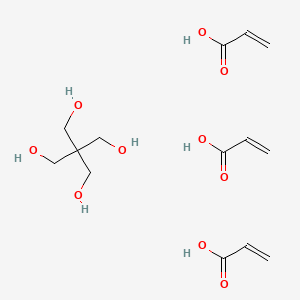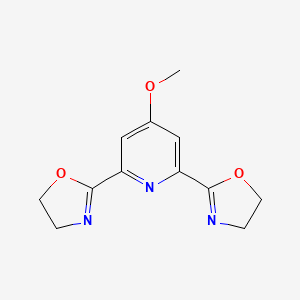![molecular formula C16H18N2O3 B14016283 2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile CAS No. 17229-48-0](/img/structure/B14016283.png)
2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C14H17NO3 It is characterized by the presence of three ethoxy groups attached to a phenyl ring, which is further connected to a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile typically involves the condensation of 2,4,5-triethoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted functional groups.
科学研究应用
2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-[(2,4,5-Trimethoxyphenyl)methylidene]propanedinitrile
- 2-[(2,4,5-Trimethylphenyl)methylidene]propanedinitrile
Uniqueness
2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to its methoxy and methyl analogs, the ethoxy groups may provide different steric and electronic effects, leading to distinct properties and applications.
属性
CAS 编号 |
17229-48-0 |
|---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC 名称 |
2-[(2,4,5-triethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C16H18N2O3/c1-4-19-14-9-16(21-6-3)15(20-5-2)8-13(14)7-12(10-17)11-18/h7-9H,4-6H2,1-3H3 |
InChI 键 |
JZJSVMVVXZAZGD-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1C=C(C#N)C#N)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


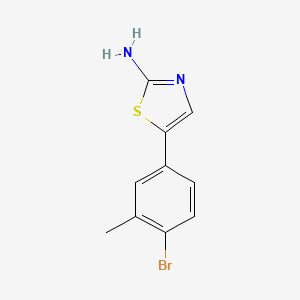
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
![{4h,5h,6h-Pyrrolo[1,2-b]pyrazol-2-yl}methyl acetate](/img/structure/B14016220.png)
![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)
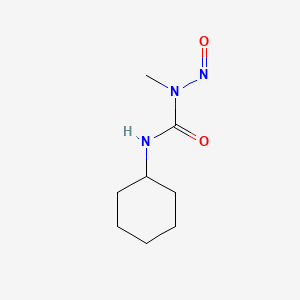

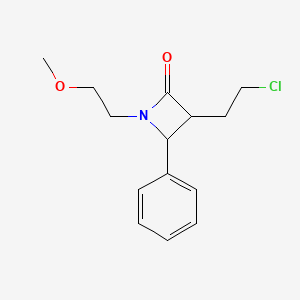
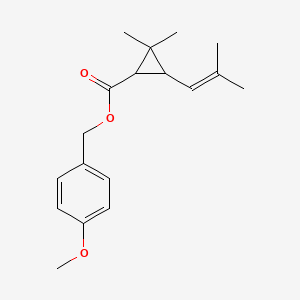
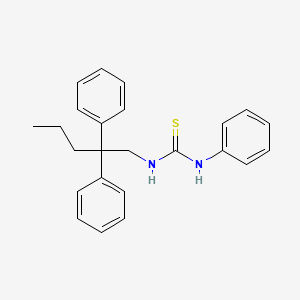
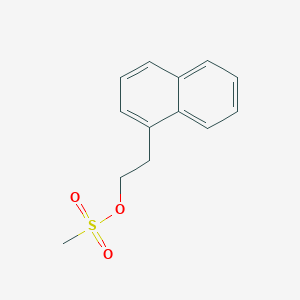
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
![Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)
